Benzophenone-4-carboxamidocysteine methanethiosulfonate

Photoaffinity labeling Crosslinking specificity Benzophenone photochemistry

2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid (CAS 317821-69-5; IUPAC: (2R)-2-[(4-benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid; molecular weight: 407.46; formula: C18H17NO6S2), also designated Benzophenone-4-carboxamidocysteine Methanethiosulfonate , is a heterotrifunctional photoactivatable probe that integrates three distinct functional domains into a single small-molecule scaffold. The compound contains (i) a benzophenone (BP) photoreactive moiety that forms covalent adducts with proximal C-H bonds upon irradiation at 350–360 nm, (ii) a methanethiosulfonate (MTS) group enabling selective, stoichiometric disulfide exchange with free cysteine thiols, and (iii) a carboxylate functionality that confers enhanced aqueous solubility relative to uncharged MTS-benzophenone conjugates.

Molecular Formula C18H17NO6S2
Molecular Weight 407.5 g/mol
Cat. No. B13717599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzophenone-4-carboxamidocysteine methanethiosulfonate
Molecular FormulaC18H17NO6S2
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C18H17NO6S2/c1-27(24,25)26-11-15(18(22)23)19-17(21)14-9-7-13(8-10-14)16(20)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,21)(H,22,23)
InChIKeyNGQQVLYXKREEOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic Acid: CAS 317821-69-5 for Site-Directed Photoaffinity Labeling


2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid (CAS 317821-69-5; IUPAC: (2R)-2-[(4-benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid; molecular weight: 407.46; formula: C18H17NO6S2), also designated Benzophenone-4-carboxamidocysteine Methanethiosulfonate [1], is a heterotrifunctional photoactivatable probe that integrates three distinct functional domains into a single small-molecule scaffold. The compound contains (i) a benzophenone (BP) photoreactive moiety that forms covalent adducts with proximal C-H bonds upon irradiation at 350–360 nm, (ii) a methanethiosulfonate (MTS) group enabling selective, stoichiometric disulfide exchange with free cysteine thiols, and (iii) a carboxylate functionality that confers enhanced aqueous solubility relative to uncharged MTS-benzophenone conjugates . The molecule exists as the (R)-enantiomer [1] and demonstrates moisture sensitivity necessitating storage at –20°C under inert atmosphere .

Heterotrifunctional photoaffinity probe: BP photoactivatable, MTS thiol-reactive, carboxylate-enhanced solubility
Single (R)-enantiomer; requires –20°C storage under inert atmosphere
Designed for site-directed cysteine crosslinking and CX-MS structural biology workflows

Why Benzophenone-4-carboxamidocysteine MTS Cannot Be Substituted with Generic Photoaffinity or Thiol-Reactive Reagents


Substituting this compound with a generic benzophenone probe (e.g., benzophenone-4-maleimide) or a simple MTS reagent (e.g., MTSET) fails to recapitulate its functional profile because the spatial relationship between the photoreactive center, the sulfhydryl-directed anchor, and the solubility-modulating carboxylate determines both labeling site specificity and downstream crosslinking yield [1]. Benzophenone photochemistry exhibits fundamentally different solvent reactivity, irradiation tolerance, and product homogeneity compared with diazirine- or aryl azide-based alternatives under identical aqueous conditions [2]. Furthermore, MTS reagents differ in hydrolysis half-life, intrinsic sulfhydryl reactivity, and membrane permeability in a manner that directly impacts experimental reproducibility and requires reagent-specific optimization of labeling protocols . Empirical substitution without matched quantitative validation introduces uncontrolled variability in crosslinking efficiency, site occupancy, and final data interpretability.

Spatial-domain mismatch
Generic BP or MTS reagents may alter the photoreactive-to-thiol distance, shifting crosslinking site specificity and yield
Photochemistry divergence
Diazirine and aryl azide probes exhibit higher water reactivity and produce non-uniform irradiation products, complicating MS interpretation
Thiol-reactivity heterogeneity
MTS reagents differ in hydrolysis half-life and membrane permeability; direct substitution without re-optimization risks irreproducible labeling

Quantitative Differential Evidence: Benzophenone-4-carboxamidocysteine MTS vs. Alternative Photoaffinity and Thiol-Reactive Probes


Benzophenone Exhibits Zero Detectable Water Adduct Formation vs. Diazirine and Aryl Azide in Aqueous Crosslinking

Under identical aqueous irradiation conditions using the pentapeptide thymopentin (TP5) as a model system, the benzophenone-containing analogue [p-benzoylphenylalanine5] TP5 produced zero detectable water adducts, whereas the diazirine-based (Tmd)Phe analogue exhibited high tendency to react with water molecules and the 4-azidobenzoyl group generated detectable levels of multiple non-uniform irradiation products via rearrangement pathways [1].

Water adduct formation
Head-to-head
BP: no detectable water adducts. Diazirine: high tendency; aryl azide: detectable rearrangements
Supports higher MS signal-to-noise and fewer confounding crosslink species
TP5 model; HPLC/ion-spray MS analysis
Photoaffinity labeling Crosslinking specificity Benzophenone photochemistry

Benzophenone Photochemistry Tolerates Prolonged Ambient Light Handling Unlike Diazo and Azide Reagents

Benzophenones can be manipulated in ambient light without photodecomposition, whereas diazo esters, aryl azides, and diazirines require strict protection from ambient light to prevent premature activation or degradation. BP activation occurs at 350–360 nm, a wavelength range that minimizes protein-damaging UV exposure compared with aryl azides requiring <300 nm irradiation [1].

Ambient light stability
Class-level
BP: stable in ambient light, activates at 350–360 nm. Diazirines/azides: require dark handling
Reduces technical failure in multi-step protocols; eliminates darkroom requirements
Comparative photophysical review
Reagent stability Photoaffinity labeling Benzophenone

Benzophenone-4-carboxamidocysteine MTS Enables State-Dependent Topological Mapping of Human GlyR via Single-Cysteine Anchoring

Methanethiosulfonate benzophenone (MTS-bzp) was used to achieve state-dependent crosslinking to a single thiol of purified, vesicle-reconstituted GlyR after enriching the receptor in resting (no ligand), open (F207G/A288G + IVM), or desensitized (excess glycine) allosteric states. This application yielded distance constraints for regions unresolved in high-resolution pLGIC structures, notably the M3-M4 loop [1].

GlyR topological mapping
Method context
Single-Cys MTS-bzp crosslinking resolved M3-M4 loop topology across three GlyR allosteric states
Supports structural biology studies for previously inaccessible protein regions
Human α1 GlyR; LC-MS/MS; Cys-null background
Cysteine-specific crosslinking Glycine receptor CX-MS MTS-benzophenone

Carboxylate-Modified MTS-Benzophenone Confers Enhanced Aqueous Solubility vs. Uncharged MTS-Bzp Conjugates

The compound incorporates a carboxylate functionality specifically designed to enhance aqueous solubility compared with uncharged MTS-benzophenone conjugates such as Benzophenone-4-carboxamidoethyl Methanethiosulfonate (MTS-Bzp-ethyl). While both reagents share the benzophenone photoreactive group and MTS thiol-reactive function, the carboxylate-bearing cysteine-derived scaffold of the target compound improves solubility in aqueous labeling buffers , potentially reducing the required DMSO concentration in final reaction mixtures .

Aqueous solubility
Data to verify
Carboxylate-containing scaffold improves solubility vs. uncharged ethyl analogue
May enable lower DMSO concentrations, reducing protein perturbation risk
Vendor-reported; quantitative values not available
Reagent solubility MTS reagent Trifunctional probe

Validated Application Scenarios for Benzophenone-4-carboxamidocysteine MTS in Structural Biology and Chemoproteomics


Site-Directed Crosslinking Mass Spectrometry (CX-MS) of Integral Membrane Proteins

This compound enables the interrogation of protein topology and conformational dynamics in membrane proteins where crystallography or cryo-EM fails to resolve flexible regions. The MTS group anchors the probe stoichiometrically to an engineered cysteine residue introduced into a Cys-null background, while the benzophenone moiety, upon 350–360 nm irradiation, captures spatial proximity information via covalent crosslinking to neighboring residues. This approach was successfully applied to map the M3-M4 loop of the human α1 glycine receptor (GlyR), a region unresolved in high-resolution pLGIC structures [1]. The benzophenone group‘s extremely low water reactivity [2] ensures that crosslinking products reflect genuine protein-protein or intra-protein contacts rather than solvent-quenched artifacts, a critical advantage when working with vesicle-reconstituted or detergent-solubilized membrane protein systems.

Photoaffinity Labeling for Target Identification and Binding Site Mapping

The compound serves as a building block for constructing photoaffinity probes that map ligand-protein interactions. The benzophenone group's chemical stability in ambient light [1] and activation at benign wavelengths (350–360 nm) minimizes protein damage and simplifies experimental workflows. The MTS functionality allows conjugation to cysteine-containing ligands or proteins, while the carboxylate group maintains conjugate solubility during aqueous biochemistry. Unlike diazirine-based probes that generate highly reactive carbenes with rapid, indiscriminate reactivity [3], benzophenone's biradicaloid triplet state undergoes reversible excitation and abstracts hydrogen atoms preferentially from accessible C-H bonds, often producing remarkable site-specificity in covalent modification [1]. For laboratories requiring reproducible, interpretable crosslinking data without extensive empirical optimization for each new target, the predictable photochemistry of the benzophenone-MTS scaffold offers a significant operational advantage.

Substituted Cysteine Accessibility Method (SCAM) and Protein Topology Studies

For researchers investigating membrane protein topology or ligand-induced conformational changes, this reagent provides the precision of MTS-based cysteine accessibility labeling combined with the capability to capture static snapshots of dynamic protein states via photocrosslinking. The MTS group reacts specifically with cysteine residues facing hydrophilic environments, even within transmembrane domains [4]. The benzophenone photoprobe adds an orthogonal functional dimension: following initial thiol labeling, UV irradiation can covalently trap transient interactions or map contact surfaces that would otherwise be lost during sample workup. This dual functionality reduces the number of separate reagents and experimental steps required for combined accessibility-and-crosslinking studies.

Glutathione S-Transferase (GST) Photoaffinity Probe Development

The 4-benzoylbenzoyl moiety has demonstrated efficacy as an inhibitor and photoaffinity probe for purified rat liver glutathione S-transferases when conjugated to glutathione [5]. This validates the benzophenone-4-carboxamide scaffold as a competent photoaffinity warhead for GST-family enzymes, suggesting that the MTS-functionalized analogue may be suitable for analogous applications requiring thiol-directed attachment to cysteine-containing GST substrates or inhibitors, or for constructing heterobifunctional probes targeting GST-containing protein complexes.

Application
Selection Property
Validation Focus
CX-MS of integral membrane proteins
Cys-anchored BP photocrosslinking; MTS-thiol specificity
Crosslinking product fidelity; structural model fit
Photoaffinity probe construction
Ambient-stable BP; benign UV-A activation; low water reactivity
Site-specificity of covalent modification; minimal solvent artifacts
Combined SCAM & crosslinking studies
Cys accessibility labeling plus orthogonal photo-trapping
Transient interaction capture; contact surface mapping
GST enzyme photoaffinity probes
BP-4-carboxamide warhead for GST active-site labeling
Reported GST labeling context; probe specificity validation
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